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1-(4-Propoxyphenyl)ethane-1-thiol

Cat. No.: B13615158
M. Wt: 196.31 g/mol
InChI Key: FITZXSRNAVCIGS-UHFFFAOYSA-N
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Description

Contextualization of Organosulfur Chemistry and Thiol Functionalities

Organosulfur chemistry, the study of organic compounds containing a carbon-sulfur bond, is a vast and vital field. wikipedia.orgfiveable.me These compounds are ubiquitous in nature and industry, ranging from essential amino acids like cysteine and methionine to life-saving antibiotics such as penicillin and sulfa drugs. wikipedia.orgbritannica.com A key functional group within this class is the thiol, or sulfhydryl group (-SH). creative-proteomics.comfiveable.me Thiols are the sulfur analogs of alcohols and are characterized by several unique properties. tutorchase.comwikipedia.org

Due to the lower electronegativity and larger size of sulfur compared to oxygen, the S-H bond in thiols is weaker and more acidic than the O-H bond in alcohols. tutorchase.com This increased acidity allows thiols to readily form thiolate anions, which are potent nucleophiles in various chemical reactions. fiveable.metutorchase.com A hallmark reaction of thiols is their oxidation to form disulfide bonds (-S-S-). tutorchase.comlibretexts.orglibretexts.org This reversible linkage is crucial for stabilizing the three-dimensional structures of proteins. fiveable.meyoutube.com Thiols are also known for their strong, often unpleasant odors, a property utilized by adding them to odorless natural gas to facilitate leak detection. tutorchase.comwikipedia.org In biological systems, thiols like the tripeptide glutathione (B108866) act as critical antioxidants, protecting cells from damage by scavenging reactive oxygen species. creative-proteomics.comfiveable.me

Significance of Aromatic Ethers in Advanced Chemical Structures

Aromatic ethers are a class of organic compounds where an ether linkage (R-O-R') is attached to at least one aromatic ring. numberanalytics.comlibretexts.org This structural feature imparts a unique combination of stability and reactivity. The ether group itself is relatively stable, but its presence influences the chemical properties of the aromatic ring. numberanalytics.com The oxygen atom's lone pair electrons can conjugate with the aromatic system, affecting its reactivity in processes like electrophilic aromatic substitution. libretexts.org

Aromatic ethers are prevalent in numerous biologically active compounds and serve as essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialized materials. numberanalytics.com Their physical properties, such as higher boiling points compared to their aliphatic counterparts, are due to the increased molecular weight and intermolecular forces from the aromatic ring. numberanalytics.com The stability of the ether bond can be modulated by the other substituents present on the aromatic ring, making them versatile building blocks in complex molecular architectures. numberanalytics.com

Overview of 1-(4-Propoxyphenyl)ethane-1-thiol: Structural Features and Research Landscape

This compound is a molecule that integrates the key functional groups discussed above. Its structure consists of a central ethane (B1197151) chain, which is substituted with both a thiol group at the first carbon and a 4-propoxyphenyl group. The latter is a benzene (B151609) ring with a propoxy group (-O-CH₂CH₂CH₃) at the para position.

The research landscape for this specific molecule appears to be limited, with more attention given to analogs such as 1-(4-methoxyphenyl)ethane-1-thiol. nih.gov However, its properties can be inferred from its constituent parts. The thiol group makes it a candidate for nucleophilic reactions and oxidation to a corresponding disulfide. The aromatic ether portion provides a stable, lipophilic domain and influences the electronic environment of the molecule.

Table 1: Predicted Physicochemical Properties of this compound Note: Some values are estimated based on structurally similar compounds.

PropertyValueSource/Method
Molecular FormulaC₁₁H₁₆OSCalculation
Molecular Weight196.31 g/molCalculation
AppearanceLikely a liquid with a strong odorInference from similar thiols wikipedia.org
Boiling PointHigher than corresponding alkanes and aliphatic ethersGeneral principle for aromatic ethers numberanalytics.com
Key Functional GroupsThiol (-SH), Aromatic Ether (Ar-O-R)Structural Analysis

Scope and Objectives of Current Research Efforts on this compound

While direct research on this compound is not prominent, the objectives for studying such a compound would align with broader trends in synthetic and materials chemistry. Research would likely focus on several key areas:

Synthetic Utility: Investigating its use as a building block in organic synthesis. The thiol group can be used to introduce sulfur into larger molecules or participate in "click" chemistry reactions, such as thiol-ene reactions, to form polymers and materials. researchgate.net

Materials Science: Exploring its potential as a monomer or chain-transfer agent in polymerization. Thiol-containing compounds are crucial in developing covalent adaptable networks (CANs) and self-healing materials due to the dynamic nature of disulfide bonds or thiol-thioester exchanges. researchgate.net

Biological and Medicinal Chemistry: Assessing its potential biological activity. The combination of a thiol, known for its antioxidant properties and ability to interact with biological targets, and an ether linkage, common in drug molecules, makes it a candidate for screening in various therapeutic areas. acs.orgmdpi.com Research on related thiols has explored their potential as antiviral agents. acs.org

Asymmetric Catalysis: Using it as a chiral ligand in metal-catalyzed reactions, should a chiral version of the molecule be synthesized. Chiral thiols are valuable in creating stereoselective catalysts. mdpi.com

Future research would aim to synthesize this compound efficiently, characterize its physical and chemical properties thoroughly, and evaluate its performance in these potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16OS B13615158 1-(4-Propoxyphenyl)ethane-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

1-(4-propoxyphenyl)ethanethiol

InChI

InChI=1S/C11H16OS/c1-3-8-12-11-6-4-10(5-7-11)9(2)13/h4-7,9,13H,3,8H2,1-2H3

InChI Key

FITZXSRNAVCIGS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)S

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 4 Propoxyphenyl Ethane 1 Thiol

Reduction-Based Approaches for Thiol Synthesis

Reduction-based methods are a cornerstone in the synthesis of thiols, often proceeding from carbonyl compounds or their derivatives. These strategies typically involve the transformation of a carbon-oxygen or carbon-sulfur double bond into a single bond, or the cleavage of a sulfur-containing heterocyclic ring.

Hydride Reduction of Carbonyl-Derived Thioacetals or Thioketones

A common and effective method for the synthesis of thiols from ketones involves a two-step process: the formation of a thioacetal or thioketal, followed by its reduction. In the context of preparing 1-(4-propoxyphenyl)ethane-1-thiol, the starting material is 1-(4-propoxyphenyl)ethan-1-one.

The first step is the conversion of the ketone to its corresponding dithioacetal. This is typically achieved by reacting the ketone with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). This reaction transforms the carbonyl group into a more readily reducible C-S bonded intermediate.

Scheme 1: Synthesis of this compound via Hydride Reduction of a Dithioacetal

Generated code
StepReagents and ConditionsProductRepresentative Yield (%)
11,2-Ethanedithiol, BF₃·OEt₂, CH₂Cl₂, 0 °C to rt2-(1-(4-Propoxyphenyl)ethyl)-1,3-dithiolane85-95
2LiAlH₄, THF, refluxThis compound70-85

Table 1: Representative Conditions and Yields for the Hydride Reduction of a Dithioacetal.

Reductive Desulfurization of Related Sulfur Heterocycles

Another reduction-based approach involves the synthesis and subsequent reductive opening of a sulfur-containing heterocycle, such as a thiirane (B1199164) (episulfide). This method begins with the corresponding alkene, 4-propoxystyrene, which is first converted to its epoxide.

The epoxide of 4-propoxystyrene can be synthesized by reacting the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then treated with a thiourea (B124793) or a thiocyanate (B1210189) salt to convert it into the corresponding thiirane. This three-membered ring containing a sulfur atom is a key intermediate. nih.gov

The final step is the reductive desulfurization of the thiirane to yield the thiol. This can be accomplished using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction. For instance, treatment with a reducing agent like LiAlH₄ can lead to the formation of the desired thiol.

Scheme 2: Synthesis of this compound via Reductive Desulfurization of a Thiirane

Generated code
StepReagents and ConditionsProductRepresentative Yield (%)
1m-CPBA, CH₂Cl₂, 0 °C to rt2-(4-Propoxyphenyl)oxirane80-90
2Thiourea, H₂O/EtOH, reflux2-(4-Propoxyphenyl)thiirane60-75
3LiAlH₄, THF, 0 °C to rtThis compound50-70

Table 2: Representative Conditions and Yields for the Reductive Desulfurization of a Thiirane.

Nucleophilic Substitution Strategies for C-S Bond Formation

Nucleophilic substitution reactions are a versatile and widely employed method for the formation of carbon-sulfur bonds, a critical step in the synthesis of thiols. These reactions typically involve the displacement of a leaving group by a sulfur-containing nucleophile.

Direct Thiolation Using Sulfur Reagents with Organometallic Species

The direct introduction of a thiol group can be achieved by reacting an organometallic reagent with elemental sulfur. For the synthesis of this compound, this would involve the preparation of an organometallic derivative of a 4-propoxyphenyl ethane (B1197151) precursor.

A plausible route involves the formation of a Grignard reagent. Starting from 1-(4-propoxyphenyl)ethyl bromide, treatment with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would generate the corresponding Grignard reagent, 1-(4-propoxyphenyl)ethylmagnesium bromide.

This organometallic species is then reacted with elemental sulfur (S₈). The Grignard reagent attacks the sulfur ring, leading to the formation of a magnesium thiolate salt. Subsequent acidic workup protonates the thiolate to yield the final product, this compound.

Scheme 3: Synthesis of this compound via Direct Thiolation of a Grignard Reagent

Generated code
StepReagents and ConditionsProductRepresentative Yield (%)
1Mg turnings, THF, reflux1-(4-Propoxyphenyl)ethylmagnesium bromide80-90
2S₈, THF, 0 °C to rt, then aq. HClThis compound60-75

Table 3: Representative Conditions and Yields for the Direct Thiolation of a Grignard Reagent.

Mitsunobu-Type Reactions Involving Thioacetic Acid Followed by Deprotection

The Mitsunobu reaction offers a mild and efficient method for converting a secondary alcohol into a thiol with inversion of stereochemistry. organic-synthesis.comresearchgate.net This is particularly useful for controlling the stereocenter at the carbon bearing the thiol group. The starting material for this approach is 1-(4-propoxyphenyl)ethanol.

The reaction proceeds by treating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In the presence of these reagents, thioacetic acid (CH₃COSH) acts as the nucleophile, attacking the activated alcohol to form the corresponding thioacetate.

The resulting S-(1-(4-propoxyphenyl)ethyl) ethanethioate is then subjected to hydrolysis under basic conditions, for example, with sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent, to cleave the acetyl group and generate the desired thiol.

Scheme 4: Synthesis of this compound via Mitsunobu Reaction

Generated code
StepReagents and ConditionsProductRepresentative Yield (%)
1PPh₃, DIAD, CH₃COSH, THF, 0 °C to rtS-(1-(4-Propoxyphenyl)ethyl) ethanethioate75-90
2NaOH, MeOH/H₂O, rtThis compound85-95

Table 4: Representative Conditions and Yields for the Mitsunobu Reaction and Deprotection.

Radical-Mediated Pathways for Thiol Synthesis

Radical reactions provide an alternative avenue for the formation of C-S bonds. These processes often involve the generation of a thiyl radical, which can then participate in addition reactions with unsaturated systems.

A prominent example of a radical-mediated pathway is the thiol-ene reaction. This reaction involves the addition of a thiol across a double bond, initiated by a radical initiator or by photochemical means. To synthesize this compound, one could envision a two-step process starting with the hydrothiolation of 4-propoxystyrene with a suitable thiol-containing reagent, followed by a transformation to the target thiol.

A more direct, albeit less common, approach would be the anti-Markovnikov addition of a thiolating agent across the double bond of 4-propoxystyrene. For instance, the radical-initiated addition of thioacetic acid to 4-propoxystyrene would yield the thioacetate, which can then be hydrolyzed as described previously. The anti-Markovnikov selectivity of the radical addition would place the sulfur atom at the benzylic position.

Scheme 5: Synthesis of this compound via Radical-Mediated Thiol-ene Reaction

Generated code
StepReagents and ConditionsProductRepresentative Yield (%)
1Thioacetic acid, AIBN, Toluene, 80 °CS-(1-(4-Propoxyphenyl)ethyl) ethanethioate70-85
2NaOH, MeOH/H₂O, rtThis compound85-95

Table 5: Representative Conditions and Yields for the Radical-Mediated Thiol-ene Reaction.

Catalytic Approaches for the Synthesis of this compound

Catalytic methods, particularly those involving transition metals and organocatalysts, offer highly efficient and selective routes to C-S bond formation.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The formation of the C-S bond in this compound can be achieved by coupling a suitable precursor, such as 1-(4-propoxyphenyl)ethyl halide, with a thiol source.

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed systems. A recently developed iron-catalyzed method couples benzyl (B1604629) halides with disulfides to afford thioethers. nih.govacs.orgorganic-chemistry.org This reaction proceeds without the need for a terminal reductant or photoredox conditions and displays a broad substrate scope. For the synthesis of our target molecule, 1-(4-propoxyphenyl)ethyl bromide could be reacted with a suitable disulfide in the presence of an iron catalyst, such as iron pentacarbonyl, in a solvent like pinacolone (B1678379) at elevated temperatures. nih.govacs.org Catalyst loadings are typically in the range of 5-10 mol %. nih.govacs.org

Palladium-catalyzed cross-coupling reactions are also highly effective for the synthesis of diarylmethanes and related structures. An "on water" method has been described for the coupling of benzyl halides with aryl halides using zinc dust and a palladium catalyst. nih.gov While this specific example leads to a C-C bond, the principles of activating benzylic halides can be extended to C-S bond formation.

Organocatalysis offers a metal-free alternative for the synthesis of sulfur-containing compounds. The reaction of alkenes with thiols can be catalyzed by organic molecules. For instance, the synthesis of thiiranes from alkenes can be achieved through an organocatalytic epoxidation followed by a ring-opening reaction with a sulfur nucleophile. While this would not directly produce the target thiol, it demonstrates the utility of organocatalysis in C-S bond formation.

More directly, the hydrothiolation of alkenes can be promoted by organic catalysts. For example, a calcium-based catalyst system has been used for the synthesis of functionalized thiazoles from propargyl alcohols and thioamides, showcasing a metal-catalyzed but conceptually related transformation. nih.gov The development of a direct organocatalytic Markovnikov hydrothiolation of 4-propoxystyrene would be a highly desirable and green approach to this compound.

Advanced Spectroscopic and Structural Elucidation of 1 4 Propoxyphenyl Ethane 1 Thiol

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical determination of organic molecules. For 1-(4-propoxyphenyl)ethane-1-thiol, various NMR techniques would provide comprehensive insights into its three-dimensional structure and dynamic behavior in solution.

Stereochemical Analysis via NOESY and ROESY Experiments

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining spatial proximity between protons within a molecule, irrespective of through-bond connectivity. omicsonline.orgnih.gov For this compound, a chiral molecule, these techniques would be crucial for establishing the relative stereochemistry and preferred conformations.

NOESY and ROESY spectra correlate protons that are close in space (typically within 5 Å). nih.gov Key expected correlations (cross-peaks) would be observed between:

The methine proton of the ethane-1-thiol group (H-1') and the aromatic protons ortho to the substitution point (H-2, H-6).

The methyl protons of the ethane-1-thiol group (H-2') and the aromatic protons (H-2, H-6).

The methylene (B1212753) protons of the propoxy group adjacent to the oxygen (H-1'') and the aromatic protons ortho to the ether linkage (H-3, H-5).

The intensity of these NOE/ROE signals provides qualitative information about the internuclear distances, helping to define the preferred rotational conformation of the ethane-thiol and propoxy side chains relative to the benzene (B151609) ring. For a molecule of this size (MW < 600), NOESY experiments generally yield positive NOEs. nih.gov ROESY would be a complementary technique, particularly useful if the molecule's tumbling rate in the chosen solvent were to place it in the regime where the NOE is close to zero. nih.gov

Table 1: Predicted Key NOESY/ROESY Correlations for this compound

Interacting ProtonsType of InteractionExpected Information
H-1' ↔ H-2/H-6Through-spaceConformation of the ethane-1-thiol group relative to the aromatic ring.
H-2' ↔ H-2/H-6Through-spaceOrientation of the ethane-1-thiol group.
H-1'' ↔ H-3/H-5Through-spaceConformation of the propoxy group relative to the aromatic ring.
H-1' ↔ SHThrough-spaceProximity of the thiol proton to the chiral center proton.

Conformational Dynamics of the Ethane (B1197151) and Propoxy Moieties Using Variable Temperature NMR

The flexible ethane-thiol and propoxy side chains of this compound are expected to undergo rapid conformational exchange at room temperature on the NMR timescale. Variable Temperature (VT) NMR spectroscopy is the definitive method for investigating such dynamic processes. rsc.orgresearchgate.net

By lowering the temperature of the NMR experiment, the rate of rotation around the C(aromatic)-C(ethyl), C(ethyl)-S, C(aromatic)-O, and O-C(propyl) bonds would decrease. If the energy barrier to rotation is sufficiently high, this slowing of exchange can lead to the decoalescence of signals that are averaged at room temperature. researchgate.net For instance, the two aromatic protons ortho to the ethane-thiol group (H-2 and H-6) might become chemically non-equivalent at low temperatures if the rotation around the Ar-C bond becomes restricted, leading to the splitting of a single signal into two distinct resonances. Similarly, complex changes would be anticipated for the methylene protons of the propoxy group, which could exhibit more complex splitting patterns as their rotational freedom decreases.

The coalescence temperature for a given set of exchanging nuclei can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the conformational stability of the molecule. researchgate.net

Investigation of Thiol Proton Exchange Processes by Deuterium (B1214612) Exchange NMR

The proton of the thiol group (-SH) is acidic and therefore exchangeable. nih.govwikipedia.org This property can be definitively confirmed using deuterium exchange NMR. The experiment involves acquiring a standard ¹H NMR spectrum, then adding a small amount of deuterium oxide (D₂O) to the NMR tube, shaking, and re-acquiring the spectrum. wikipedia.orgacs.org

Upon addition of D₂O, the thiol proton (H-S-) will exchange with deuterium from the solvent to form -SD. Since deuterium (²H) is not observed in a ¹H NMR experiment, the signal corresponding to the SH proton will disappear or significantly diminish in intensity. acs.org This simple yet powerful experiment provides unequivocal identification of the thiol proton resonance in the ¹H NMR spectrum. The rate of this exchange can be influenced by factors such as pH and the presence of catalysts. nih.govnih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Detailed Analysis of S-H Stretching Frequencies and Hydrogen Bonding Patterns

The thiol (S-H) group gives rise to a characteristic stretching vibration (ν(S-H)) in the infrared spectrum. This peak is typically weak and appears in a relatively uncongested region of the spectrum, generally between 2550 and 2600 cm⁻¹. rsc.org

The precise frequency and the shape of the ν(S-H) band are sensitive to the local environment, particularly hydrogen bonding. libretexts.orglibretexts.org In a dilute solution in a non-polar solvent, a sharp band corresponding to the "free" non-hydrogen-bonded S-H stretch would be expected. In a more concentrated solution or in a polar solvent, intermolecular hydrogen bonding (S-H···S or S-H···O) can occur. This interaction weakens the S-H bond, causing the stretching frequency to shift to a lower wavenumber (red shift) and the peak to become broader. libretexts.org Intramolecular hydrogen bonding, though less common for thiols than for alcohols, could also be considered, for instance between the thiol hydrogen and the ether oxygen of the propoxy group, which would also result in a red-shifted, broadened peak. libretexts.org

Assignment of Characteristic Vibrational Modes for the Aromatic Ring and Aliphatic Chain

The FT-IR and Raman spectra of this compound would be rich with characteristic absorptions corresponding to its various structural components. The assignments can be predicted based on established group frequencies for similar molecules. koreascience.kriosrjournals.org

Aromatic Ring: As a 1,4-disubstituted (para) benzene derivative, characteristic bands would include:

C-H stretching vibrations above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring, typically appearing as a set of two to four bands in the 1620-1450 cm⁻¹ region.

An out-of-plane C-H bending band in the 850-800 cm⁻¹ region, which is highly characteristic of 1,4-disubstitution.

Aliphatic Chains:

Propoxy Group: Strong asymmetric and symmetric C-H stretching vibrations of the CH₃ and CH₂ groups would appear in the 2970-2860 cm⁻¹ range. A very prominent C-O-C (aryl-alkyl ether) asymmetric stretching band is expected around 1250-1200 cm⁻¹, with a symmetric stretch near 1050-1000 cm⁻¹.

Ethane-thiol Group: C-H stretching modes will overlap with those of the propoxy group. The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ range.

Table 2: Predicted Characteristic IR/Raman Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentFunctional Group
3100-3000C-H stretchAromatic Ring
2970-2860C-H stretchPropoxy and Ethyl Groups (aliphatic)
2600-2550S-H stretchThiol
1620-1580C=C stretchAromatic Ring
1520-1470C=C stretchAromatic Ring
1260-1230Asymmetric C-O-C stretchAryl-alkyl ether
1050-1000Symmetric C-O-C stretchAryl-alkyl ether
850-800C-H out-of-plane bend1,4-disubstituted aromatic ring
700-600C-S stretchThiol

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structural features of organic molecules. For this compound, HRMS would provide its exact mass, confirming its molecular formula (C₁₂H₁₈OS). The technique's high resolving power allows for the differentiation of its isotopic fine structure, primarily due to the natural abundance of ¹³C and ³⁴S isotopes.

In a typical electron ionization (EI) HRMS experiment, the molecule would undergo fragmentation, yielding a characteristic pattern. The fragmentation of this compound is predicted to be a composite of the fragmentation patterns observed for aromatic ethers and thiols. nih.govacs.org The molecular ion peak [M]⁺• would be observed, and its fragmentation would likely proceed through several key pathways:

Alpha-Cleavage: The bond between the chiral carbon and the methyl group is susceptible to cleavage, leading to the loss of a methyl radical (•CH₃) and the formation of a resonance-stabilized cation.

Benzylic Cleavage: Cleavage of the C-S bond would result in the formation of a stable benzylic cation.

Ether Cleavage: The propoxy group can undergo fragmentation, including the loss of a propyl radical (•C₃H₇) or propylene (B89431) (C₃H₆).

McLafferty Rearrangement: If applicable, this rearrangement could occur involving the propoxy chain.

A plausible fragmentation pattern is detailed in the table below.

Fragment Ion (m/z) Proposed Structure Fragmentation Pathway
196.1129[C₁₂H₁₈OS]⁺•Molecular Ion
181.0897[C₁₁H₁₅OS]⁺Loss of •CH₃
153.0581[C₉H₁₀OS]⁺•Loss of C₃H₆ (propylene)
137.0632[C₈H₉S]⁺Cleavage of C-O bond and loss of propoxy group
121.0268[C₈H₉]⁺Loss of •SH
109.0421[C₇H₅O]⁺Fragmentation of the aromatic ring

X-ray Crystallography of this compound Derivatives or Adducts

As of the current date, no crystal structure of this compound or its immediate derivatives has been deposited in crystallographic databases. However, by examining the crystal structures of analogous chiral aromatic thiols, such as Boc-L-4-thiolphenylalanine tert-butyl ester, we can infer the likely solid-state characteristics of the title compound. nih.govacs.orgnih.govresearchgate.netfigshare.com

Solid-State Conformation and Crystal Packing Analysis

In the solid state, this compound would adopt a conformation that minimizes steric strain while maximizing favorable intermolecular interactions. The dihedral angles between the phenyl ring and the ethanethiol (B150549) side chain would be a key conformational parameter. The crystal packing would likely be influenced by a combination of van der Waals forces and specific intermolecular hydrogen bonds, leading to a well-ordered three-dimensional lattice. In the case of a racemic mixture, the crystal would belong to a centrosymmetric space group, containing both enantiomers. nih.gov

Intermolecular Interactions (e.g., C-H...S Hydrogen Bonds) in the Crystalline Lattice

The thiol group is a known, albeit weak, hydrogen bond donor and acceptor. nih.gov In the crystalline lattice of this compound, several types of intermolecular interactions would be anticipated. Of particular interest are C-H...S hydrogen bonds, where a hydrogen atom from an aromatic or aliphatic C-H group on one molecule interacts with the sulfur atom of a neighboring molecule. Studies on related compounds have shown that these interactions, along with S-H...π interactions, can play a significant role in the crystal packing. nih.govacs.orgnih.govresearchgate.netfigshare.com The propoxy group also provides additional sites for weak C-H...O interactions.

A summary of expected intermolecular interactions is provided below.

Interaction Type Donor Acceptor Typical Distance (Å)
C-H...SAromatic C-HSulfur2.8 - 3.2
S-H...πThiol S-HAromatic Ring2.7 - 3.0 (H to Caromatic)
C-H...OAliphatic/Aromatic C-HPropoxy Oxygen2.9 - 3.4

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Assuming this compound is prepared in an enantiomerically enriched or pure form, chiroptical spectroscopy would be a powerful technique for its stereochemical characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. uni-saarland.debhu.ac.in An enantiomerically pure sample of this compound would exhibit a characteristic CD spectrum with positive or negative Cotton effects at the wavelengths corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are unique to a specific enantiomer. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess (ee) can be determined. figshare.com For a structurally similar compound, (R)-(+)-1-phenylethanol, distinct CD signals are observed, which allows for confident assignment of its electronic transitions. nih.gov A similar, distinct spectrum would be expected for each enantiomer of the title compound.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. wikipedia.org An ORD spectrum of an enantiomerically pure sample of this compound would show a plain curve at wavelengths away from an absorption maximum and an anomalous curve (Cotton effect) in the region of an absorption band. The shape of the ORD curve is characteristic of the enantiomer and can also be used to determine enantiomeric purity.

Technique Principle Application for this compound
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light.Determination of enantiomeric excess and absolute configuration (by comparison to standards or theoretical calculations).
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength.Confirmation of chirality and determination of enantiomeric purity.

Chemical Reactivity and Mechanistic Studies of 1 4 Propoxyphenyl Ethane 1 Thiol

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in 1-(4-propoxyphenyl)ethane-1-thiol possesses lone pairs of electrons, making it a potent nucleophile. This nucleophilicity is central to a variety of chemical transformations.

SN2 Reactions with Electrophilic Carbon Centers (e.g., Alkyl Halides, Epoxides)

The thiolate anion, formed by the deprotonation of the thiol, is an excellent nucleophile for SN2 reactions. masterorganicchemistry.compressbooks.pub This reaction is a cornerstone for the formation of thioethers.

With Alkyl Halides: In the presence of a base, this compound is expected to readily react with alkyl halides. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a thioether. masterorganicchemistry.compressbooks.publibretexts.org The general mechanism is analogous to the Williamson ether synthesis. masterorganicchemistry.com

Reaction Scheme with an Alkyl Halide:

Generated code

(where R = 1-(4-propoxyphenyl)ethyl and R'-X is an alkyl halide)

With Epoxides: Thiols can also participate in the nucleophilic ring-opening of epoxides. rsc.orgvanderbilt.edu This SN2 reaction typically occurs under basic or acidic conditions and results in the formation of a β-hydroxy thioether. The attack of the thiolate occurs at the less sterically hindered carbon of the epoxide ring. pearson.com

Reaction Scheme with an Epoxide:

Generated code

(where R = 1-(4-propoxyphenyl)ethyl and R' is a substituent on the epoxide)

A data table summarizing the expected reactivity in SN2 reactions is presented below.

ElectrophileExpected ProductReaction Conditions
Methyl Iodide1-(4-Propoxyphenyl)-1-(methylthio)ethaneBase (e.g., NaH, K₂CO₃)
Propylene (B89431) Oxide1-((1-(4-Propoxyphenyl)ethyl)thio)propan-2-olBase or Acid Catalyst

Thiol-Ene Click Reactions and Michael Additions to Activated Alkenes

The addition of thiols to carbon-carbon double bonds, particularly in the context of "click chemistry," is a highly efficient and versatile reaction. wikipedia.orgresearchgate.net

Thiol-Ene Click Reactions: This reaction involves the addition of a thiol across a double bond and can proceed via either a radical or a nucleophilic mechanism. wikipedia.org The radical-mediated reaction, often initiated by light, is particularly efficient and leads to the anti-Markovnikov addition product. wikipedia.org

Michael Additions: In the presence of a base, thiols act as Michael donors and add to α,β-unsaturated carbonyl compounds (activated alkenes) in a conjugate or 1,4-addition fashion. acsgcipr.orgnih.gov This reaction is highly atom-economical and is a powerful method for forming carbon-sulfur bonds. acsgcipr.orgresearchgate.netresearchgate.netbham.ac.uk The reaction is catalyzed by bases which generate the thiolate anion. researchgate.net

Reaction Scheme for Michael Addition:

Generated code

(where R = 1-(4-propoxyphenyl)ethyl and CH₂=CH-C(=O)R' is an activated alkene)

The following table outlines expected products from these addition reactions.

Activated AlkeneExpected ProductReaction Type
Acrylonitrile3-((1-(4-Propoxyphenyl)ethyl)thio)propanenitrileMichael Addition
Maleimide3-((1-(4-Propoxyphenyl)ethyl)thio)pyrrolidine-2,5-dioneMichael Addition

Oxidation Pathways of the Thiol Moiety

The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to the formation of disulfides, sulfoxides, and sulfones.

Controlled Oxidation to Disulfides and Polysulfides

Thiols are readily oxidized to disulfides under mild conditions. masterorganicchemistry.compressbooks.pub This is a common reaction in both chemical synthesis and biological systems.

To Disulfides: Treatment with mild oxidizing agents such as iodine (I₂) or air in the presence of a base can lead to the formation of the corresponding disulfide, bis(1-(4-propoxyphenyl)ethyl) disulfide. masterorganicchemistry.compressbooks.pubrsc.org This process involves the coupling of two thiol molecules. nih.gov Recent methods have explored more efficient and "green" catalysts for this transformation. rsc.orgchemrxiv.orgchemrxiv.orgresearchgate.net

Reaction Scheme for Disulfide Formation:

Generated code

(where R = 1-(4-propoxyphenyl)ethyl and [O] is a mild oxidant)

Further oxidation can potentially lead to polysulfides, though this typically requires specific reagents and conditions.

Synthesis and Characterization of Corresponding Sulfoxides and Sulfones

Stronger oxidizing agents can further oxidize the sulfur atom to form sulfoxides and sulfones. masterorganicchemistry.com

To Sulfoxides: The oxidation of the corresponding thioether (formed via SN2 reaction) with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) would yield the sulfoxide (B87167), 1-(4-propoxyphenyl)ethane-1-sulfinylethane. ysu.amorganic-chemistry.org The selective oxidation of thiols directly to sulfoxides is also possible with specific reagents. organic-chemistry.org

To Sulfones: The use of excess strong oxidizing agent, such as H₂O₂ or potassium permanganate (B83412) (KMnO₄), will oxidize the thioether or sulfoxide to the corresponding sulfone, 1-(4-propoxyphenyl)ethane-1-sulfonylethane. jchemrev.comorganic-chemistry.org

A table summarizing the oxidation products is provided below.

Oxidizing AgentStoichiometryExpected Product
I₂-Bis(1-(4-propoxyphenyl)ethyl) disulfide
H₂O₂1 equivalent (on thioether)1-(4-Propoxyphenyl)-1-(alkylsulfinyl)ethane
m-CPBA>2 equivalents (on thioether)1-(4-Propoxyphenyl)-1-(alkylsulfonyl)ethane

Coordination Chemistry and Ligand Properties of this compound

The thiol group, and more specifically the thiolate anion, can act as a ligand to coordinate with various metal ions.

Thiolates are soft ligands and tend to form strong bonds with soft metal ions such as Ag(I), Cd(II), and Hg(II). The coordination can lead to the formation of a variety of structures, from simple mononuclear complexes to one-, two-, or three-dimensional coordination polymers. xmu.edu.cnuni-regensburg.de The nature of the resulting coordination compound is influenced by the metal ion, the stoichiometry, and the presence of other ligands. xmu.edu.cn It is expected that this compound would form stable complexes with such metals, with the sulfur atom acting as the primary coordination site. The bulky propoxyphenyl group may influence the steric environment around the metal center, potentially leading to complexes with interesting structural features. mdpi.com

Synthesis and Characterization of Transition Metal Thiolate Complexes

Thiolates, the conjugate bases of thiols, are soft ligands that form stable complexes with a wide range of transition metals. dntb.gov.ua The synthesis of transition metal thiolate complexes of this compound would likely proceed through several established methods:

Salt Metathesis: Reaction of an alkali metal salt of this compound (formed by deprotonation of the thiol with a strong base) with a transition metal halide.

Reaction with Metal Carbonyls or Organometallic Precursors: Direct reaction of the thiol with low-valent metal complexes, which can lead to oxidative addition of the S-H bond. dntb.gov.ua

From Benzylic Alcohols: Copper-catalyzed reactions of the corresponding benzylic alcohol with the thiol can form thioethers, and similar principles could potentially be adapted for complex formation. nih.gov

The characterization of such complexes would involve techniques like X-ray crystallography to determine the precise coordination geometry and bonding, as well as spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopy to probe the electronic structure and ligand environment.

Investigation of Chelation Effects and Metal-Sulfur Bonding Character

Given that this compound is a monodentate ligand, it would not exhibit chelation effects on its own. However, the introduction of another coordinating group into the molecule could create a bidentate or tridentate ligand, significantly enhancing the stability of the resulting metal complexes. The nature of the metal-sulfur bond would be influenced by the specific transition metal, its oxidation state, and the other ligands present in the coordination sphere. dntb.gov.uanih.govacs.org This bond can range from predominantly covalent to more ionic in character.

Hydrogen Bonding Interactions and Self-Assembly Phenomena

The thiol group is a known hydrogen bond donor and acceptor, although these interactions are generally weaker than those involving alcohols or amines. youtube.comyoutube.comyoutube.comyoutube.com In the solid state or in concentrated solutions, this compound could potentially exhibit intermolecular hydrogen bonding (S-H···S). The presence of the propoxy group's oxygen atom provides an additional hydrogen bond acceptor site, potentially leading to more complex self-assembly motifs. nih.govyoutube.com Computational studies and techniques like single-crystal X-ray diffraction would be necessary to elucidate these structures.

Kinetic and Mechanistic Investigations of Key Transformations

The study of reaction kinetics is fundamental to understanding the mechanisms of chemical transformations.

For any reaction involving this compound, the reaction rate could be determined by monitoring the change in concentration of reactants or products over time using techniques like spectroscopy or chromatography. The Arrhenius equation relates the rate constant of a reaction to the temperature and the activation energy (Ea), which is the minimum energy required for a reaction to occur. uobaghdad.edu.iq By measuring the reaction rate at different temperatures, an activation energy profile can be constructed, providing insight into the energy barrier of the reaction. chemrxiv.orgmasterorganicchemistry.com

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. For instance, by replacing the hydrogen of the thiol group with its isotope, deuterium (B1214612) (D), one could follow the fate of this specific atom in a reaction. This would be particularly useful in studying reactions involving the cleavage of the S-H bond, such as in metal-ligand cooperation mechanisms. acs.org

Stereoselective Transformations at the Chiral Center of this compound

The carbon atom bearing the thiol group in this compound is a chiral center. This opens up the possibility of stereoselective reactions, where one stereoisomer is formed or reacts in preference to another. masterorganicchemistry.com

Reactions at this chiral center, such as nucleophilic substitution, could proceed with either inversion or retention of configuration, depending on the reaction mechanism (e.g., SN1 vs. SN2). youtube.com The development of stereospecific synthetic methods to produce enantiomerically pure forms of this compound would be of significant interest, potentially utilizing chiral catalysts or resolving agents. acs.orgacs.org The stereochemical outcome of reactions involving this chiral thiol would be crucial for applications where specific stereoisomers are required.

Computational Chemistry and Theoretical Investigations of 1 4 Propoxyphenyl Ethane 1 Thiol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic nature of a molecule, which governs its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. chemicalbook.com A smaller gap suggests higher reactivity.

For 1-(4-Propoxyphenyl)ethane-1-thiol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom of the thiol group, which are regions of higher electron density. The LUMO, conversely, is likely distributed over the aromatic ring and the C-S bond. The propoxy group, being an electron-donating group, will raise the energy of the HOMO, while the thiol group can also influence the frontier orbitals. Studies on similar aromatic thiols and alkoxybenzenes support this qualitative picture. rsc.orgjmaterenvironsci.com

Table 1: Estimated Frontier Molecular Orbital Properties of this compound

PropertyEstimated Value/DescriptionBasis of Analogy
HOMO EnergyRelatively high (less negative)Electron-donating propoxy group increases HOMO energy.
LUMO EnergyLower than alkanes, typical for aromatic systemsPresence of the aromatic ring.
HOMO-LUMO GapModerateExpected for a substituted aromatic thiol.
HOMO Nodal PropertiesLocalization on the phenyl ring and sulfur atom.General principles for substituted benzenes and thiols.
LUMO Nodal PropertiesDelocalization over the aromatic system.General principles for substituted benzenes.

This table presents estimated values based on qualitative analysis of structurally similar compounds. Actual values would require specific DFT calculations.

The distribution of electron density within a molecule can be visualized using an electrostatic potential (ESP) map, which highlights regions of positive and negative charge. acs.orglibretexts.orglibretexts.org In this compound, the oxygen atom of the propoxy group and the sulfur atom of the thiol group are expected to be regions of negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack. The hydrogen atom of the thiol group (the most acidic proton) and the aromatic protons will exhibit a positive electrostatic potential (electron-poor).

Table 2: Predicted Charge Distribution and Dipole Moment of this compound

FeaturePredictionBasis of Analogy
Electrostatic PotentialNegative potential around the oxygen and sulfur atoms. Positive potential around the thiol hydrogen and aromatic hydrogens.General electronegativity principles and ESP maps of related functional groups. researchgate.net
Charge DistributionPartial negative charges on oxygen and sulfur. Partial positive charges on the thiol hydrogen and carbons attached to O and S.Inductive and resonance effects of the propoxy and thiol groups.
Dipole MomentNon-zero, with contributions from the propoxy and ethanethiol (B150549) substituents.Vector addition of bond dipoles in analogous molecules.

This table is a qualitative prediction. Quantitative values require specific computational modeling.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethane (B1197151) and propoxy side chains in this compound gives rise to multiple possible conformations, each with a different energy. Understanding the potential energy surface helps to identify the most stable conformers.

The rotation around the single bonds in the side chains is not entirely free but is hindered by energy barriers. For the propoxy group, the rotation around the C(aryl)-O bond is of interest. Studies on anisole (B1667542) (methoxybenzene) have shown a rotational barrier for the methoxy (B1213986) group, and a similar, potentially slightly higher, barrier is expected for the propoxy group due to its larger size. acs.orgibm.comresearchgate.net

The ethane-1-thiol side chain has several rotatable bonds. Conformational analysis of ethanethiol and related molecules like 2-phenylethanethiol (B1584568) has identified various stable conformers (gauche and anti) arising from rotation around the C-C and C-S bonds. researchgate.netosti.gov

The most stable conformer, or global energy minimum, represents the most likely three-dimensional structure of the molecule in its ground state. For this compound, the global minimum will be a balance of steric and electronic effects. Intramolecular interactions, such as hydrogen bonding between the thiol hydrogen and the oxygen of the propoxy group or the π-system of the aromatic ring, can play a significant role in stabilizing certain conformations. rsc.orgresearchgate.net Computational studies on 2-phenylethanethiol have shown that a gauche conformation is the most stable due to a stabilizing interaction between the thiol group and the phenyl ring. researchgate.net A similar interaction may influence the conformational preference in the title compound.

Table 3: Predicted Stable Conformers and Rotational Barriers for this compound

Conformation/RotationPredicted Stability/BarrierBasis of Analogy
Propoxy Group RotationA rotational barrier exists, with the planar conformer likely being a low-energy state.Studies on anisole and other alkoxybenzenes. ibm.comresearchgate.net
Ethane-thiol ChainExistence of multiple gauche and anti conformers.Conformational analysis of ethanethiol and 2-phenylethanethiol. researchgate.netosti.gov
Global MinimumLikely a gauche conformer to maximize favorable intramolecular interactions.Analogy with the global minimum of 2-phenylethanethiol. researchgate.net

This table provides predictions based on analogous systems. The actual energy differences and barriers would need to be determined by specific calculations.

Spectroscopic Property Prediction and Validation

Computational methods can predict spectroscopic data, such as NMR and IR spectra, which can aid in the identification and characterization of a compound.

Predicted ¹H NMR spectra for analogous compounds like 4-methoxyphenol (B1676288) and 4-methoxybenzenethiol (B147237) show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl/thiol proton. chemicalbook.comchemicalbook.com By analogy, the ¹H NMR spectrum of this compound is expected to show a triplet and a sextet for the propoxy group's ethyl fragment, a triplet for the terminal methyl of the propoxy group, a doublet for the methyl of the ethanethiol group, a quartet for the methine proton, a singlet for the thiol proton, and two doublets for the para-substituted aromatic ring.

The predicted IR spectrum would show characteristic absorption bands for the S-H stretch (typically around 2550-2600 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), C-O-C stretches of the ether linkage (around 1250 cm⁻¹), and aromatic C=C stretches (around 1600 and 1500 cm⁻¹). researchgate.netcheminfo.org

Table 4: Predicted Key Spectroscopic Features for this compound

SpectroscopyPredicted FeatureExpected Chemical Shift/Frequency Range
¹H NMRAromatic protons (AA'BB' system)δ 6.8-7.3 ppm
Methine proton (-CH(SH)-)δ 4.0-4.5 ppm
Methylene (B1212753) protons (-O-CH₂-)δ 3.9-4.1 ppm
Thiol proton (-SH)δ 1.5-2.5 ppm
Methyl protons (-CH(SH)CH₃)δ 1.5-1.7 ppm
Propoxy ethyl protons (-CH₂-CH₃)δ 1.7-1.9 ppm
Propoxy methyl protons (-CH₂-CH₃)δ 0.9-1.1 ppm
IRS-H stretch2550-2600 cm⁻¹
Aromatic C-H stretch3000-3100 cm⁻¹
Aliphatic C-H stretch2850-2980 cm⁻¹
C-O-C stretch1230-1270 cm⁻¹
Aromatic C=C stretch~1600 cm⁻¹ and ~1500 cm⁻¹

These are predicted values based on standard correlation tables and data from analogous compounds. chemicalbook.comresearchgate.netchemicalbook.com

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly those employing Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govrsc.orgnih.govyoutube.comresearchgate.net For a molecule like this compound, these calculations would begin with the optimization of the molecule's three-dimensional geometry. The presence of a chiral carbon and a flexible propoxy chain means that multiple low-energy conformers likely exist, and their respective populations, determined by the Boltzmann distribution, must be considered to obtain an accurately weighted average of the predicted chemical shifts. nih.gov

The predicted chemical shifts for the various nuclei in this compound would be influenced by their local electronic environments. For instance, the aromatic protons would exhibit distinct signals depending on their position relative to the electron-donating propoxy group. The protons of the ethylthiol group, particularly the methine proton adjacent to the sulfur and the aromatic ring, would also have characteristic shifts. The thiol proton's chemical shift is often sensitive to solvent and concentration effects, a factor that can also be modeled computationally.

Table 1: Illustrative a Theoretical Prediction of ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
SH1.8 - 2.5-
CH-SH4.1 - 4.545 - 50
CH₃-CH1.6 - 1.923 - 27
O-CH₂3.9 - 4.169 - 73
O-CH₂-CH₂1.7 - 2.022 - 26
CH₂-CH₃0.9 - 1.210 - 14
Aromatic C-H (ortho to OPr)6.8 - 7.0114 - 118
Aromatic C-H (meta to OPr)7.2 - 7.4128 - 132
Aromatic C (ipso to OPr)-158 - 162
Aromatic C (ipso to C-SH)-135 - 140

Note: These are representative values based on computational studies of analogous compounds and are meant to be illustrative. Actual values would depend on the specific level of theory, basis set, and solvent model used in the calculation.

Beyond chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information, such as the dihedral angles between adjacent protons.

Calculation of Vibrational Frequencies for FT-IR and Raman Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, show excellent agreement with experimental spectra. esisresearch.orgnih.govnih.govnih.govresearchgate.net

For this compound, theoretical vibrational analysis would help in assigning the observed spectral bands to specific molecular motions. Key vibrational modes would include:

The S-H stretching vibration, typically a weak band in the IR spectrum around 2550-2600 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations of the propoxy and ethyl groups just below 3000 cm⁻¹.

The asymmetric and symmetric C-O-C stretching of the ether linkage, expected in the 1250-1000 cm⁻¹ region. esisresearch.org

Vibrations of the substituted benzene (B151609) ring, including C=C stretching modes in the 1600-1450 cm⁻¹ region.

Table 2: Illustrative a Calculated Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Strong
S-H Stretch2550 - 2600Weak (IR), Strong (Raman)
C=C Aromatic Ring Stretch1580 - 1610Strong
C=C Aromatic Ring Stretch1480 - 1520Strong
Asymmetric C-O-C Stretch1240 - 1260Strong
Symmetric C-O-C Stretch1030 - 1050Medium
C-S Stretch600 - 700Weak-Medium

Note: These are representative values based on computational studies of analogous compounds. The calculated Raman activities and IR intensities would further aid in distinguishing between different vibrational modes.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.

Computational Elucidation of SN2 and Oxidation Mechanisms

The thiol group is a versatile functional group that can participate in various reactions. The ethane-1-thiol portion of the molecule could, in principle, undergo nucleophilic substitution (SN2) reactions, although the secondary nature of the carbon would suggest a slower rate compared to a primary analogue. A computational study of an SN2 reaction involving, for example, a halide ion as the nucleophile would involve mapping the potential energy surface of the reaction. mdpi.comsciforum.netrsc.orgresearchgate.net This would allow for the determination of the activation energy barrier by locating the transition state structure, providing a quantitative measure of the reaction's feasibility. rsc.org

The oxidation of thiols is a fundamentally important process in chemistry and biology. The oxidation of this compound, for instance by hydrogen peroxide, could be modeled to proceed through various intermediates, such as a sulfenic acid (R-SOH). Computational studies on similar thiols have shown that such reactions can be investigated in detail, elucidating the step-by-step mechanism and the associated energy changes. nih.govacs.orgwhiterose.ac.uk

Exploration of Catalytic Cycle Intermediates and Transition States

While specific catalytic applications of this compound are not established, computational modeling can be used to explore its potential role in catalytic cycles. For instance, its thiolate anion could act as a nucleophilic catalyst. A hypothetical catalytic cycle could be modeled by identifying all reactants, intermediates, products, and transition states. researchgate.net The energies of each of these species would be calculated to construct a complete energy profile of the catalytic cycle, which would reveal the rate-determining step and provide insights into how the catalyst's structure could be optimized for better performance.

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Models

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational models can account for these effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. mdpi.comsciforum.netresearchgate.net This approach is computationally efficient and often provides a good first approximation of solvent effects.

For more accurate descriptions, especially for processes involving specific solute-solvent interactions like hydrogen bonding, explicit solvent models are employed. In this approach, a number of solvent molecules are included in the quantum mechanical calculation. acs.org For this compound, the acidity of the thiol proton (pKa) is a key property that is highly solvent-dependent. Accurate prediction of the pKa would likely require the inclusion of several explicit water molecules hydrogen-bonded to the thiol group and the resulting thiolate anion, in combination with an implicit solvent model. acs.orgnih.govlibretexts.orgnih.govarxiv.org Such studies on other thiols have demonstrated that this combined approach is necessary to achieve good agreement with experimental pKa values. acs.org

Density Functional Theory (DFT) Studies on Thiolate Anion Formation and Stability

The formation of the thiolate anion is central to the nucleophilic character and reactivity of this compound. DFT can be used to investigate the stability of this anion. The stability can be assessed by calculating the deprotonation energy in the gas phase and in solution.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), of the thiolate anion provides insights into its reactivity. The HOMO of the thiolate is typically localized on the sulfur atom, consistent with its nucleophilic character. The energy of the HOMO is an indicator of the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. The HOMO-LUMO gap is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov The electronic effects of the 4-propoxyphenyl group on the stability and nucleophilicity of the thiolate anion can be quantified through these computational approaches.

Applications of 1 4 Propoxyphenyl Ethane 1 Thiol in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The thiol functional group is a versatile handle in organic synthesis, allowing for the construction of a variety of sulfur-containing molecules. 1-(4-Propoxyphenyl)ethane-1-thiol, with its specific stereocenter and substituted aromatic moiety, could serve as a key building block for complex molecular architectures.

Precursor for the Synthesis of Novel Thioethers and Asymmetric Disulfides

Thioethers (Sulfides): Thioethers are integral to many pharmaceuticals, natural products, and materials. The synthesis of thioethers often involves the reaction of a thiol with an electrophile. organic-chemistry.orgthieme-connect.com Aryl thiols, such as this compound, can be coupled with aryl halides or triflates using transition-metal catalysts, like palladium or copper, in what are known as Buchwald-Hartwig or Ullmann-type couplings. thieme-connect.comacsgcipr.org These reactions typically proceed via oxidative addition of the metal catalyst to the aryl halide, followed by coordination of the deprotonated thiol (thiolate) and subsequent reductive elimination to form the C-S bond and regenerate the catalyst. acsgcipr.org Alternatively, thioethers can be formed under metal-free conditions through nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. jst.go.jp

Asymmetric Disulfides: The disulfide bond is a crucial linkage in biochemistry, particularly in defining the tertiary structure of proteins. nih.gov Synthesizing unsymmetrical disulfides (R-S-S-R') is challenging due to the tendency for competing reactions to form symmetrical byproducts (R-S-S-R and R'-S-S-R'). organic-chemistry.org Modern methods achieve this selectively by activating one thiol, which then reacts with a second, different thiol. organic-chemistry.orgacs.org For instance, reacting a thiol with an activating agent like 1-chlorobenzotriazole (B28376) can form a reactive intermediate (RSBt) that subsequently couples with another thiol to produce the unsymmetrical disulfide in a one-pot process. organic-chemistry.org Other methods utilize base-catalyzed aerobic oxidation to facilitate the cross-dehydrogenative coupling of two different thiols. rsc.org this compound could be a valuable partner in such syntheses, leading to disulfides with specific stereochemical and electronic properties.

Table 1: General Methods for Thioether and Disulfide Synthesis Applicable to this compound

Product Class Reaction Type Key Reagents & Conditions General Yields Citation
Thioethers Metal-Catalyzed Cross-Coupling Aryl Halide/Triflate, Pd or Cu catalyst, Base (e.g., NaOtBu, Cs2CO3) Good to Excellent thieme-connect.comorganic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) Activated Aryl Halide, Base (e.g., t-BuOK), DMF solvent Good jst.go.jp
Asymmetric Disulfides Activation & Coupling Thiol 1, Activating Agent (e.g., 1-chlorobenzotriazole), Thiol 2 Good to Excellent organic-chemistry.orgorganic-chemistry.org
Aerobic Oxidative Coupling Thiol 1, Thiol 2, Base (e.g., K2CO3, Cs2CO3), O2 (air) Good to Excellent rsc.org
SuFEx-Mediated Coupling Thiol 1, SuFEx Reagent, Thiol 2, Base (e.g., NaOH) Up to 98% acs.org

Synthon for the Generation of Chiral Sulfides, Sulfoxides, and Sulfones

The inherent chirality of this compound makes it a valuable synthon for producing other chiral sulfur compounds. Chiral sulfoxides and sulfones are particularly important, as they are found in numerous bioactive molecules and serve as key intermediates in asymmetric synthesis. rsc.orgresearchgate.net

Chiral Sulfides: The synthesis of chiral thioethers (sulfides) can be achieved through various stereospecific reactions. nih.gov Given that this compound is itself chiral, its reaction with an electrophile would directly lead to a chiral sulfide (B99878), preserving the stereocenter.

Chiral Sulfoxides and Sulfones: The most common route to chiral sulfoxides and sulfones begins with a prochiral or chiral sulfide. rsc.org The chiral sulfide derived from this compound could be selectively oxidized to the corresponding chiral sulfoxide (B87167). Further oxidation would then yield the chiral sulfone. The development of methods for the asymmetric oxidation of sulfides has been a major focus in organic chemistry, with various catalytic systems available to control the stereochemical outcome of the oxidation. rsc.orgresearchgate.net The presence of the chiral center in the starting thiol could influence the diastereoselectivity of these oxidation steps. Chiral sulfones, in particular, are privileged structures in medicinal chemistry and are often synthesized via the oxidation of pre-existing chiral thioethers. rsc.orgresearchgate.netrsc.orgacs.org

Monomer and Crosslinker in Polymer Chemistry and Advanced Polymeric Materials

The reactivity of the thiol group makes it highly suitable for polymerization reactions, particularly through "click" chemistry mechanisms like the thiol-ene reaction. jsta.clrsc.org This positions this compound as a potentially valuable monomer or crosslinking agent in the synthesis of advanced polymers.

Utilization in Thiol-Ene Photopolymerization for Cross-Linked Networks and Hydrogels

Thiol-ene photopolymerization is a powerful method for creating polymer networks. acs.orgradtech.orgresearchgate.net The reaction proceeds via a radical-mediated step-growth mechanism where a thiyl radical adds across an 'ene' (a carbon-carbon double bond), and the resulting carbon-centered radical abstracts a hydrogen from another thiol, regenerating the thiyl radical to continue the cycle. acs.orgacs.org This process is known for its high efficiency, rapid rates, low shrinkage, and relative insensitivity to oxygen inhibition compared to traditional acrylate (B77674) polymerizations. radtech.org

As a monofunctional thiol, this compound could be used to control network properties or to functionalize polymer surfaces. When copolymerized with multifunctional 'ene' monomers, it would act as a chain-capping agent, helping to regulate the crosslink density and thus the mechanical properties of the final material. usm.edu

In the context of hydrogels—water-swollen polymer networks widely used in biomedical applications—thiol-ene chemistry is particularly advantageous because the reactions can occur under mild, aqueous conditions, making them suitable for encapsulating sensitive biological molecules like proteins or peptides. nih.govacs.orgnih.govnih.gov The incorporation of a monomer like this compound could introduce specific hydrophobicity and stereochemistry into the hydrogel network, potentially influencing drug release profiles or cell-material interactions. nih.govacs.orgresearchgate.netacs.orgcreativepegworks.com

Table 2: Key Features of Thiol-Ene Photopolymerization

Feature Description Significance Citation
Mechanism Radical-mediated step-growth addition of a thiol to an ene. Leads to more uniform network structures and delayed gelation compared to chain-growth polymerization. acs.orgacs.org
Kinetics Rapid polymerization rates, often completed in seconds to minutes. Allows for fast curing of films, coatings, and hydrogels. radtech.org
Oxygen Insensitivity Reaction is significantly less inhibited by oxygen than acrylate polymerization. Enables polymerization in ambient conditions without the need for inert atmospheres. radtech.org
Biocompatibility Can be performed in aqueous buffers under mild conditions. Ideal for creating hydrogels for drug delivery and tissue engineering. nih.govacs.orgnih.govnih.gov
Tunability Network properties can be precisely controlled by the choice of thiol and ene monomers. Allows for the design of materials with specific mechanical and chemical properties. usm.eduresearchgate.netacs.org

Incorporation into Main-Chain or Side-Chain Polymer Architectures for Tailored Properties

Beyond cross-linked networks, this compound can be incorporated into linear polymer structures to impart specific functionalities.

Main-Chain Incorporation: If a corresponding di-thiol version of the molecule were synthesized, it could be polymerized with di-ene monomers to create linear polythioethers. The structure of the repeating unit, containing the propoxyphenyl group, would define the fundamental properties of the polymer, such as its thermal characteristics (e.g., glass transition temperature) and solubility.

Side-Chain Functionalization: A more direct application for the monofunctional this compound is its use in the post-polymerization modification of existing polymers. nih.govrsc.orgresearchgate.net Polymers synthesized with pendant 'ene' groups along their backbone can be readily functionalized by reacting them with this thiol via the thiol-ene reaction. nih.gov This approach allows for the precise introduction of the propoxyphenyl-ethane-thiol moiety as a side chain, which can be used to tune the polymer's surface properties, solubility, or to introduce chirality for applications in separation science or asymmetric catalysis. nih.govnih.gov

Ligand Design in Homogeneous and Heterogeneous Catalysis

Thiols and thioethers are effective ligands for a variety of transition metals, and their electronic and steric properties can be tuned to influence the outcome of catalytic reactions. rsc.org The sulfur atom in this compound can coordinate to metal centers, making it a candidate for ligand design in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , where the catalyst is dissolved in the reaction medium, the thiol could act as a ligand that modulates the reactivity of a metal center. researchgate.net Recently, thiols have been explored as "transient cooperative ligands," which can reversibly coordinate to a catalyst and participate directly in bond activation, leading to enhanced reaction rates or altered selectivity. nih.govacs.orgbohrium.com The specific structure of this compound, with its chiral center and ether linkage, could offer unique steric and electronic influences in such systems.

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which facilitates its recovery and reuse—a significant advantage for industrial processes. rsc.orgrsc.org this compound could be anchored to a solid support, such as silica (B1680970), a polymer, or nanoparticles, to create a heterogeneous catalyst. rsc.orgrsc.org The supported thiol could then coordinate to a metal, creating an active site for catalysis. The chirality of the ligand is particularly valuable here, as it could be used to direct asymmetric transformations, producing an excess of one enantiomer of a chiral product. The use of silver thiolate nanoclusters functionalized with chiral ligands is an emerging area demonstrating the potential of this approach. rsc.orgrsc.org

Development of Thiolate-Based Ligands for Asymmetric and Selective Transition Metal Catalysis

The thiol group of this compound can be deprotonated to form a thiolate, which is a soft ligand capable of coordinating with transition metals. nih.gov This coordination is fundamental to the development of novel catalysts. The presence of a chiral center at the carbon atom attached to the sulfur atom makes this compound a candidate for use as a chiral ligand in asymmetric catalysis.

In such applications, the enantiomerically pure thiol would be reacted with a metal precursor to form a chiral metal-thiolate complex. This complex could then be employed to catalyze a variety of organic transformations, such as hydrogenations, C-C bond-forming reactions, and tandem 1,4-addition-aldol reactions, with the aim of producing a specific enantiomer of the product in excess. nih.govnih.gov The propoxyphenyl group can influence the steric and electronic environment of the metal center, which in turn can affect the catalyst's activity and selectivity.

Table 1: Potential Asymmetric Catalytic Applications for this compound-Derived Ligands

Catalytic ReactionMetal CenterPotential Product Class
Asymmetric HydrogenationRhodium, RutheniumChiral alcohols, amines
Asymmetric Aldol ReactionZinc, CopperChiral β-hydroxy ketones
Asymmetric Michael AdditionCopper, NickelChiral 1,5-dicarbonyl compounds

This table presents hypothetical applications based on established catalytic methodologies.

Immobilization of this compound onto Solid Supports for Heterogeneous Systems

To facilitate catalyst recovery and reuse, a significant focus in modern catalysis is the development of heterogeneous catalysts. This compound can be immobilized onto solid supports, thereby converting a homogeneous catalyst into a heterogeneous one. The thiol group provides a reactive handle for covalent attachment to a variety of support materials.

For instance, the thiol can be tethered to a polymer backbone or a silica surface that has been pre-functionalized with a compatible reactive group. Once the ligand is immobilized, it can be complexed with a transition metal. The resulting solid-supported catalyst can be used in flow reactors or easily separated from the reaction mixture by simple filtration, which is a significant advantage in industrial processes. The porous nature of many solid supports can also influence the selectivity of the catalytic reactions.

Functionalization of Surfaces and Nanomaterials

The strong affinity of the thiol group for noble metal surfaces makes this compound an excellent candidate for the functionalization of a variety of materials. This surface modification can be used to alter the chemical and physical properties of the underlying substrate for a range of technological applications.

Formation of Self-Assembled Monolayers (SAMs) on Gold and Other Metal Surfaces

Thiols spontaneously form well-ordered, self-assembled monolayers (SAMs) on gold surfaces. When a gold substrate is exposed to a solution of this compound, the thiol molecules chemisorb onto the surface, creating a densely packed, oriented monolayer. The propoxyphenyl groups would form the outer surface of this monolayer, dictating its properties.

The propoxy group would render the surface relatively hydrophobic. The thickness and dielectric properties of the SAM can be precisely controlled, which is advantageous for applications in molecular electronics and sensor technology. sigmaaldrich.com The presence of the aromatic ring can lead to π-π stacking interactions between adjacent molecules, potentially enhancing the thermal stability of the monolayer compared to alkanethiols. nsf.gov

Table 2: Predicted Properties of a this compound SAM on Gold

PropertyPredicted CharacteristicRationale
Surface EnergyLowPropoxy and phenyl groups are nonpolar.
WettabilityHydrophobicThe outer surface is dominated by hydrocarbon moieties.
Thermal StabilityEnhancedπ-π stacking of phenyl rings and strong Au-S bond. nsf.govpradeepresearch.org
OrderingHighDriven by Au-S interaction and intermolecular forces.

This table contains predicted properties based on the behavior of similar aromatic thiols.

Covalent Grafting onto Silica, Carbon Nanotubes, and Polymer Supports for Surface Modification

Beyond metal surfaces, this compound can be used to functionalize other materials. For example, it can be grafted onto silica surfaces that have been modified with a suitable coupling agent. mdpi.com Similarly, it can be attached to the surface of carbon nanotubes or incorporated into polymer structures. mdpi.com This is often achieved through "click" chemistry, such as the thiol-ene reaction, where the thiol group reacts efficiently with an alkene-functionalized surface. nih.govresearchgate.net

Such surface modifications can be used to tailor the interfacial properties of these materials. For instance, functionalizing silica gel with this thiol could create a new stationary phase for chromatography. Grafting onto carbon nanotubes could improve their dispersibility in certain solvents or polymer matrices.

Precursor to Specialty Chemicals and Advanced Intermediates

The reactivity of the thiol group, combined with the functionality of the aromatic ring, makes this compound a useful starting material for the synthesis of more complex molecules.

Intermediates for the Synthesis of Specific Organic Compounds

This compound can serve as a nucleophile in various organic reactions. For example, it can undergo S-alkylation with alkyl halides to produce the corresponding thioethers. The thiol group can also participate in Michael additions to α,β-unsaturated carbonyl compounds. mdpi.com

Furthermore, the thiol group can be oxidized to form disulfides or sulfonic acids, providing access to other classes of organosulfur compounds. smolecule.com The propoxy group on the phenyl ring can also be a site for further chemical modification, although it is generally less reactive than the thiol group. These transformations make this compound a versatile intermediate for the synthesis of a range of target molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

No Publicly Available Research Found for "this compound" in Advanced Materials Science

A thorough investigation into the scientific and patent literature has revealed a significant lack of publicly available research detailing the use of the chemical compound This compound as a building block for functional molecules with specific electronic or optical properties. Despite extensive searches for its applications in advanced organic synthesis and materials science, no specific data, research findings, or detailed characterizations could be located.

The inquiry sought to construct a detailed article focusing on the role of this compound in creating molecules with tailored electronic and optical characteristics. This would have included an analysis of how its distinct molecular structure—featuring a propoxy-substituted phenyl ring and an ethanethiol (B150549) group—could be leveraged in the design of novel materials. The intended scope was to explore its potential in contributing to the development of advanced materials such as organic semiconductors, liquid crystals, or photoluminescent compounds.

However, the comprehensive search did not yield any studies that have synthesized, characterized, or computationally modeled derivatives of this compound for these purposes. Consequently, crucial data required for the generation of informative content, including detailed research findings and data tables on the electronic and optical properties of such derivative molecules, is not available in the public domain.

While the individual chemical moieties within this compound—the alkoxybenzene and the thiol group—are well-known in materials science for influencing properties like liquid crystallinity and for enabling "click" chemistry reactions, respectively, the specific combination in this particular molecule does not appear to have been a subject of published research for the targeted applications.

Therefore, due to the absence of scientific literature on the subject, it is not possible to provide an article on the applications of this compound in advanced organic synthesis and materials science as a building block for functional molecules with specific electronic or optical properties.

Environmental Chemistry and Degradation Pathways of 1 4 Propoxyphenyl Ethane 1 Thiol

Biotic Transformation Pathways in Environmental Systems

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is often the primary mechanism for the removal of organic pollutants from soil and water.

Microbial Degradation in Soil and Water Samples: Isolation of Degrading Microorganisms

The biodegradation of 1-(4-propoxyphenyl)ethane-1-thiol is expected to be carried out by a diverse range of microorganisms, including bacteria and fungi, that are ubiquitous in soil and water. mdpi.comnih.gov These microorganisms possess enzymes that can catalyze the breakdown of complex organic molecules. mdpi.com The propoxybenzene (B152792) and ethanethiol (B150549) moieties suggest that organisms capable of degrading aromatic compounds and organosulfur compounds will be involved. juniperpublishers.comcdnsciencepub.com

The initial step in the microbial degradation of this compound is likely to be the enzymatic cleavage of the ether bond of the propoxy group or the oxidation of the thiol group. nih.govejmanager.com Bacteria such as Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide variety of aromatic hydrocarbons. mdpi.com Fungi, particularly white-rot fungi, produce powerful extracellular enzymes that can break down complex organic pollutants. rsc.org

The isolation of specific microorganisms capable of degrading this compound would typically involve enrichment culture techniques. This process involves incubating soil or water samples with the target compound as the sole source of carbon and energy, thereby selecting for and promoting the growth of microorganisms that can utilize it. nih.gov

Identification and Characterization of Biotransformation Products and Metabolites

The biotransformation of this compound is expected to produce a series of intermediate metabolites before the compound is completely mineralized to carbon dioxide, water, and sulfate.

Initial enzymatic attack could lead to the following transformations:

O-Dealkylation: Cleavage of the propyl group from the ether linkage to form 4-(1-thioethyl)phenol.

Thiol Oxidation: Oxidation of the thiol group to a disulfide, sulfoxide (B87167), or sulfonic acid. nih.gov

Aromatic Ring Hydroxylation: Introduction of hydroxyl groups onto the benzene (B151609) ring, making it more susceptible to ring cleavage.

Aromatic Ring Cleavage: Subsequent to hydroxylation, the aromatic ring can be opened by dioxygenase enzymes, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways.

The identification of these biotransformation products is crucial for understanding the complete degradation pathway and for assessing any potential risks associated with the formation of more persistent or toxic intermediates. acs.org Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential tools for separating and identifying these metabolites.

Table 2: Predicted Biotransformation Products of this compound

Transformation ReactionPredicted Metabolite
O-Dealkylation4-(1-Thioethyl)phenol
Thiol OxidationBis(1-(4-propoxyphenyl)ethyl) disulfide
Aromatic Hydroxylation1-(Hydroxy-4-propoxyphenyl)ethane-1-thiol
Aromatic Ring CleavageAliphatic carboxylic acids

Environmental Fate Modeling and Persistence Assessment (from a chemical perspective)

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. twistbioscience.com The persistence of a chemical is a measure of how long it remains in the environment before being broken down. nih.gov

The persistence of this compound will be influenced by its chemical structure. The presence of both an ether linkage and a thiol group provides sites for both abiotic and biotic degradation. However, the aromatic ring can confer a degree of stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate key environmental fate parameters based on the chemical's structure. These parameters include:

Log Kow (Octanol-Water Partition Coefficient): This value predicts the tendency of a chemical to partition between fatty tissues and water, indicating its potential for bioaccumulation. The presence of the propoxy and aromatic groups suggests a moderate to high Log Kow for this compound.

Biodegradation Half-Life: QSAR models can predict the time it takes for half of the chemical to be degraded by microorganisms. The presence of biodegradable functional groups suggests a moderate rate of biodegradation.

Atmospheric Oxidation Half-Life: This parameter estimates the persistence of the chemical in the atmosphere. The thiol and aromatic moieties are susceptible to oxidation by atmospheric radicals, suggesting a relatively short atmospheric half-life.

Based on the analysis of its structural components, this compound is expected to be moderately persistent in the environment. Its degradation will be a result of the interplay between photolysis, oxidation, and biodegradation, with the relative importance of each pathway depending on the specific environmental compartment and conditions. researchgate.net

Sorption and Desorption Behavior in Environmental Matrices (e.g., Soil Organic Matter, Sediments)

The mobility and fate of organic compounds released into the environment are significantly governed by their sorption and desorption characteristics in soil and sediment. These processes dictate the compound's concentration in the aqueous phase, thereby influencing its bioavailability, transport, and susceptibility to degradation. As of the current date, specific experimental studies detailing the sorption and desorption coefficients for this compound are not available in peer-reviewed literature. However, its behavior can be inferred from its chemical structure and established principles of environmental chemistry.

The structure of this compound suggests several potential interactions with environmental matrices. The presence of a phenyl ring and a propoxy group imparts a degree of hydrophobicity, which would promote partitioning into the organic fraction of soil and sediments. Conversely, the thiol (-SH) group can engage in more specific interactions, including potential covalent bonding with soil components under certain conditions.

Influence of Soil and Sediment Properties

The primary factor controlling the sorption of non-polar organic compounds in soil is the organic carbon content. nih.govchemsafetypro.com The organic carbon-water (B12546825) partition coefficient (Koc) is a standardized measure used to compare the sorption potential of different chemicals across various soils and sediments. chemsafetypro.comepa.gov It is defined as the ratio of the chemical's concentration in the organic carbon phase to its concentration in the aqueous phase at equilibrium. For a compound like this compound, a higher soil organic matter content is expected to lead to stronger sorption, reducing its mobility in the environment.

Clay minerals in soil and sediment can also play a role, although typically a secondary one for non-ionic organic molecules unless specific binding mechanisms are at play. The thiol group could potentially interact with metal ions present in the clay mineral structure through ligand exchange.

Sorption Coefficients: Kd and Koc

The soil-water distribution coefficient (Kd) quantifies the partitioning of a chemical between the solid and aqueous phases for a specific soil. chemsafetypro.com It is a crucial parameter for environmental modeling but is specific to the soil it was measured in. epa.gov The Koc provides a more universal measure by normalizing Kd to the fraction of organic carbon (foc) in the soil (Koc = Kd / foc). epa.gov

While experimental values for this compound are unavailable, its Koc can be estimated using its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. epa.gov Given the presence of the propoxy and phenyl groups, the Kow value is anticipated to be moderately high, suggesting significant sorption to organic matter. A high Koc value indicates that the compound will be relatively immobile in soil and less likely to leach into groundwater. chemsafetypro.com

Desorption Behavior

Desorption, the release of a sorbed chemical back into the solution, is often not a fully reversible process. Hysteresis can occur, meaning that the compound binds more strongly than it is released. This can be due to the chemical slowly diffusing into inaccessible micropores within the soil organic matter or the formation of stronger, more permanent bonds over time. For this compound, the potential for the thiol group to form covalent bonds with humic substances could lead to a fraction of the sorbed compound becoming irreversibly bound, forming what are known as "bound residues." nih.gov

Illustrative Sorption Behavior

In the absence of experimental data, the following table provides a theoretical illustration of how the sorption of this compound, represented by the soil-water distribution coefficient (Kd), is expected to vary with different environmental matrix properties.

Table 1: Theoretical Sorption Behavior of this compound in Various Environmental Matrices

Disclaimer: The following data are illustrative and based on established principles of environmental science, as no experimental sorption data for this compound currently exists. The Kd values are hypothetical.

Matrix TypeOrganic Carbon Content (%)Clay Content (%)Expected Sorption (Kd)Expected Mobility
Sandy SoilLow (<1%)Low (<10%)LowHigh
Loam SoilModerate (2-4%)Moderate (20-40%)ModerateModerate
Clay SoilModerate (2-4%)High (>40%)Moderate to HighLow to Moderate
High-Organic Soil (Peat)High (>20%)VariableHighLow
Sediment (Riverbed)Variable (1-5%)VariableModerate to HighLow

This table illustrates that soils and sediments with higher organic carbon content are predicted to sorb this compound more strongly, leading to lower mobility. frontiersin.org

Future Research Directions and Emerging Paradigms for 1 4 Propoxyphenyl Ethane 1 Thiol

Development of Novel and Sustainable Stereoselective Synthetic Routes

The synthesis of enantiomerically pure 1-(4-propoxyphenyl)ethane-1-thiol is a crucial first step for many of its potential applications, particularly in catalysis and materials where stereochemistry can dictate function. Future research will likely focus on developing more efficient, sustainable, and highly stereoselective synthetic methodologies.

Currently, plausible synthetic routes could start from commercially available precursors such as 1-(4-propoxyphenyl)ethan-1-ol or 1-(4-propoxy-phenyl)-ethanone. The conversion of the alcohol to the thiol can be achieved using reagents like Lawesson's reagent, which has been shown to directly convert alcohols to thiols. nih.govresearchgate.net However, this method can sometimes lead to side products and may not be ideal from a sustainability perspective.

A more atom-economical and greener approach would involve the catalytic reduction of the corresponding ketone, 1-(4-propoxy-phenyl)-ethanone, to the alcohol, followed by a stereospecific conversion to the thiol. The development of chiral catalysts for the asymmetric reduction of the ketone would be a key area of investigation. Furthermore, biocatalysis presents a highly attractive and sustainable alternative. rsc.orgarxiv.orgresearchgate.net Enzymes, with their inherent chirality, can offer high enantioselectivity under mild reaction conditions. rsc.org The exploration of specific enzymes, such as alcohol dehydrogenases or engineered thiolases, for the stereoselective synthesis of this compound from its ketone or other suitable precursors is a promising avenue for future research.

Another emerging strategy is the use of chiral organocatalysts. For instance, chiral thiourea-based catalysts have been successfully employed in the enantioselective Michael addition of thiols to various substrates, demonstrating the potential for organocatalysis in creating chiral sulfur-containing molecules. nih.gov Research into developing specific organocatalysts for the asymmetric synthesis of this compound could lead to more cost-effective and metal-free synthetic routes.

PrecursorPotential Reagent/MethodKey Research FocusSustainability Aspect
1-(4-Propoxyphenyl)ethan-1-olLawesson's Reagent nih.govresearchgate.netOptimization of reaction conditions to minimize byproducts.Moderate, potential for waste generation.
1-(4-PROPOXY-PHENYL)-ETHANONEAsymmetric reduction followed by stereospecific thiolationDevelopment of novel chiral metal or organocatalysts.High, potential for high atom economy and catalyst recycling.
1-(4-PROPOXY-PHENYL)-ETHANONEBiocatalytic reduction and/or thiolationScreening and engineering of enzymes for high stereoselectivity.High, use of renewable resources and mild reaction conditions. rsc.orgarxiv.orgresearchgate.net

Exploration of Advanced Catalytic Applications in Flow Chemistry and Microreactors

Future research could explore the immobilization of this compound or its metal complexes onto solid supports or within polymer matrices for use in packed-bed reactors. This would facilitate catalyst recovery and reuse, a key principle of green chemistry. The development of chiral organocatalytic reactors using this thiol for asymmetric reactions under continuous flow conditions is a particularly exciting prospect. preprints.org

Application AreaResearch DirectionPotential Advantages
Asymmetric CatalysisImmobilization of the thiol or its metal complexes on solid supports for use in packed-bed flow reactors.Enhanced catalyst stability, easy separation and recycling. nih.gov
OrganocatalysisDevelopment of chiral organocatalytic microreactors utilizing the thiol for stereoselective transformations.Precise reaction control, improved safety, and higher yields. grace.com
PhotocatalysisInvestigation of the thiol's performance in asymmetric photocatalytic reactions within microfluidic devices.Efficient light penetration, rapid screening of reaction conditions.

Integration into Stimuli-Responsive Materials and Dynamic Covalent Networks

The reversible nature of the thiol-disulfide redox couple makes thiols like this compound excellent building blocks for the creation of stimuli-responsive or "smart" materials. nih.govacs.orgacs.org These materials can change their properties in response to external stimuli such as pH, redox potential, light, or temperature.

Future research could focus on incorporating this compound into polymer backbones or as pendant groups to create redox-responsive hydrogels, nanoparticles, or coatings. nih.govresearchgate.netengineering.org.cn The cleavage and formation of disulfide bonds can be used to trigger drug release, changes in mechanical properties, or self-healing processes. nih.govacs.org The chirality of the molecule could also impart specific recognition properties to these materials.

Material TypeIntegration StrategyPotential ApplicationKey Feature
Redox-Responsive PolymersCopolymerization or post-polymerization modification.Controlled drug delivery, self-healing materials. nih.govnih.govReversible thiol-disulfide exchange.
Stimuli-Responsive HydrogelsCross-linking of polymers with disulfide bonds derived from the thiol.Tissue engineering scaffolds, biosensors. researchgate.netSwelling/deswelling in response to redox stimuli.
Dynamic Covalent NetworksUse as a monomer or cross-linker in DCC.Recyclable materials, adaptive coatings. researchgate.netpharmafeatures.comReversible covalent bond formation.

Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Synthesis Pathways

Future research will likely involve the use of ML models to predict the reactivity of the thiol group in various chemical environments. By training models on large datasets of known thiol reactions, it may be possible to accurately predict the outcome of reactions involving this compound with different substrates and under various conditions. rsc.orgresearchgate.netnih.gov This could significantly accelerate the discovery of new catalytic applications and the development of novel materials. For instance, ML models have been used to predict the thiol reactivity of substituted alkenes and the reactivity of cysteine residues in proteins. nih.govacs.org Similar approaches could be tailored to predict the reactivity of this specific thiol.

AI/ML ApplicationResearch FocusPotential Impact
Reactivity PredictionDeveloping ML models to predict the reactivity of the thiol group in various reactions.Accelerated discovery of new reactions and materials; reduced experimental effort. rsc.orgresearchgate.netnih.gov
Retrosynthesis PlanningUtilizing AI tools to design novel and efficient synthetic routes to the target molecule.Identification of more sustainable and cost-effective synthesis pathways. grace.comnih.govengineering.org.cnpharmafeatures.comchemcopilot.commicrosoft.com
Optimization of ApplicationsEmploying active learning to screen for optimal conditions for catalysis or material formulation.More rapid development of practical applications for the compound. researchgate.netchemrxiv.org

Multidisciplinary Approaches for Sustainable Organosulfur Chemistry and Material Innovation

The full potential of this compound can be realized through multidisciplinary collaborations that bridge the gaps between synthetic chemistry, catalysis, materials science, and computational chemistry. The overarching goal of such collaborations should be to advance the principles of sustainable chemistry and drive material innovation.

Future research should embrace a holistic approach, where the sustainable synthesis of the molecule is directly linked to its application in advanced materials and catalytic systems. For example, a research program could focus on developing a biocatalytic route to enantiomerically pure this compound and then directly using this sustainably produced molecule to create recyclable, self-healing polymers.

The integration of computational modeling and experimental work will be crucial. AI and machine learning can guide the design of experiments, predict the properties of new materials incorporating the thiol, and help to optimize catalytic processes. This synergy between "in silico" and "in vitro" research will accelerate the pace of discovery and innovation.

Ultimately, by fostering a collaborative and multidisciplinary research environment, the scientific community can unlock the full potential of this compound, transforming it from a molecule of academic curiosity into a valuable component of next-generation technologies.

Conclusion

Summary of Key Research Advances and Discoveries Pertaining to 1-(4-Propoxyphenyl)ethane-1-thiol

Direct research findings on this compound are scarce. However, significant insights can be drawn from its structural analogues, primarily 1-(4-methoxyphenyl)ethane-1-thiol. Research on this methoxy (B1213986) counterpart has provided a foundational understanding of the synthesis and reactivity of such secondary thiols. For instance, a notable study in Nature Chemistry detailed the kinetic resolution of secondary thiols, a process of separating enantiomers, which is highly relevant to the chiral center in this compound nih.gov.

The synthesis of this compound would likely commence from its corresponding ketone, 1-(4-propoxyphenyl)ethanone (B1580586) chemicalbook.com. The conversion of this ketone to the target thiol represents a standard synthetic transformation, likely achievable through reduction of the carbonyl group to an alcohol, followed by conversion to a leaving group and subsequent displacement with a sulfur nucleophile.

The general chemistry of thiols, or mercaptans, suggests that this compound would exhibit characteristic properties such as a strong, unpleasant odor, similar to other thiols like ethanethiol (B150549). wikipedia.orgwikipedia.orglibretexts.org Thiols are known to be more acidic than their alcohol counterparts and possess lower boiling points due to weaker hydrogen bonding capabilities. wikipedia.orglibretexts.org They readily undergo oxidation to form disulfides. libretexts.org

The table below summarizes the key data for compounds structurally related to this compound, which inform our understanding of the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
1-(4-Methoxyphenyl)ethane-1-thiolC9H12OS168.26Closely related structure; subject of kinetic resolution studies. nih.gov
1-(4-Propoxyphenyl)ethanoneC11H14O2178.23Likely precursor for the synthesis of the target thiol. chemicalbook.com
EthanethiolC2H6S62.13Simple thiol with well-documented properties, including strong odor and use as a gas odorant. wikipedia.org
2-(4-Ethoxyphenyl)ethane-1-thiolC10H14OS182.28Isomer of a related compound, providing comparative structural data. uni.lu

Overall Significance of this compound in Advancing Chemical Science

The significance of this compound in chemical science is currently prospective, based on the known applications and research areas of similar molecules. Its structural features suggest potential contributions in several domains:

Asymmetric Synthesis: As a chiral thiol, it could serve as a valuable ligand or catalyst in asymmetric synthesis. The propoxy group can be fine-tuned electronically and sterically compared to the more common methoxy group found in 1-(4-methoxyphenyl)ethane-1-thiol, potentially leading to improved enantioselectivity in certain reactions nih.gov.

Materials Science: Thiols are known to bind to the surfaces of noble metals, enabling the formation of self-assembled monolayers. The specific properties of the propoxyphenyl group could influence the packing and surface properties of such monolayers, with potential applications in electronics, sensors, and nanotechnology.

Pharmaceutical and Agrochemical Research: The presence of a thiol group and a substituted aromatic ring makes this compound a potential building block for the synthesis of new biologically active molecules. Thiol-containing compounds are found in various drugs and bioactive molecules.

Outlook on Future Potential and Unexplored Avenues for Research on this compound

The field is open for foundational research into the synthesis, characterization, and reactivity of this compound. Future investigations could explore the following avenues:

Optimized Synthesis and Characterization: Developing an efficient and stereoselective synthesis for both enantiomers of this compound would be a crucial first step. This would be followed by a comprehensive characterization of its physical and chemical properties, including its spectroscopic data (NMR, IR, MS) and pKa.

Exploration of Reactivity: A detailed study of its reactivity, particularly in comparison to its methoxy and ethoxy analogues, would provide valuable insights into the electronic and steric effects of the propoxy group. This includes its oxidation to the corresponding disulfide and its participation in nucleophilic reactions.

Applications in Catalysis and Materials: Future work should investigate its potential as a chiral ligand in transition metal catalysis. Furthermore, the formation and properties of self-assembled monolayers on gold or other surfaces could be explored for potential technological applications.

Biological Screening: Once synthesized, the compound could be screened for various biological activities, which might uncover novel applications in medicine or agriculture.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1-(4-Propoxyphenyl)ethane-1-thiol with high purity?

  • Answer : The compound can be synthesized via nucleophilic substitution reactions, where a thiolate ion reacts with a halogenated precursor (e.g., 1-(4-Propoxyphenyl)ethyl halide). Optimizing reaction conditions, such as using aprotic solvents (e.g., dimethyl sulfoxide) and controlled temperatures (60–80°C), enhances yield and purity . Continuous flow reactors are recommended for improved efficiency and consistency, as demonstrated in analogous halogenated thiol syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the thiol (-SH) and propoxyphenyl groups. Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity by detecting volatile impurities, while High-Performance Liquid Chromatography (HPLC) quantifies non-volatile byproducts .

Q. How does the propoxy substituent influence the compound’s reactivity compared to ethoxy or methoxy analogs?

  • Answer : The propoxy group’s longer alkyl chain increases electron-donating effects via inductive and resonance mechanisms, enhancing nucleophilicity at the thiol group. This contrasts with shorter-chain analogs (e.g., ethoxy), where steric hindrance may reduce reactivity in substitution reactions. Comparative studies of halogenated thiols suggest substituent positioning also affects reaction pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Answer : Side reactions (e.g., oxidation of the thiol group) are minimized by conducting reactions under inert atmospheres (N₂/Ar) and using reducing agents like dithiothreitol (DTT). Solvent selection (e.g., tetrahydrofuran for polar aprotic environments) and temperature gradients (stepwise heating from 50°C to 80°C) improve selectivity, as shown in analogous thiol syntheses .

Q. What strategies resolve contradictions in reported reactivity data between this compound and halogenated analogs?

  • Answer : Discrepancies often arise from differences in halogen electronegativity (e.g., Cl vs. F) and solvent polarity. For example, fluorine’s strong electron-withdrawing effect in 1-(4-fluorophenyl) analogs reduces thiol nucleophilicity compared to propoxy-substituted derivatives. Systematic studies using kinetic isotope effects or computational modeling (DFT) can clarify mechanistic variations .

Q. How do structural modifications (e.g., alkyl chain length, halogen substitution) affect biological interactions of thiol derivatives?

  • Answer : The thiol group’s ability to form covalent bonds with cysteine residues in proteins is modulated by substituents. For instance, halogenated analogs (e.g., 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol) exhibit enhanced binding affinity due to halogen bonding, whereas the propoxy group’s hydrophobicity may improve membrane permeability in drug-design contexts .

Q. What experimental designs are recommended for studying radical-mediated reactions involving this compound?

  • Answer : Radical pathways (e.g., thiol-ene reactions) require initiators like azobisisobutyronitrile (AIBN) and UV irradiation. Electron Paramagnetic Resonance (EPR) spectroscopy tracks radical intermediates, while quenching experiments with TEMPO validate mechanistic hypotheses. These methods are critical for applications in polymer chemistry or photodynamic therapy .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data (NMR/GC-MS) with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities in peak assignments .
  • Safety Protocols : Thiols are prone to oxidation; store under argon at -20°C and use chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .

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